molecular formula C14H18BrNO2 B12525653 6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 658084-53-8

6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B12525653
CAS No.: 658084-53-8
M. Wt: 312.20 g/mol
InChI Key: SFOYGKVKWPOBJJ-UHFFFAOYSA-N
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Description

6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic benzopyranone derivative designed for research and development applications. This compound features a 6-bromo substitution on the chroman-4-one scaffold, a structure known for its prevalence in medicinal chemistry . The strategic incorporation of a diethylaminomethyl group at the C-3 position is a key structural feature, likely intended to enhance solubility and influence the molecule's electronic properties, thereby modulating its interaction with biological targets and expanding its utility as a versatile chemical intermediate . This compound is of significant interest in early-stage drug discovery, particularly as a building block for the synthesis of more complex molecules. Researchers can leverage the reactivity of the bromo substituent in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to introduce diverse aromatic or heteroaromatic systems . Furthermore, the diethylaminomethyl side chain presents an opportunity for further chemical modification or for investigating structure-activity relationships (SAR), especially in the development of compounds with potential biological activity. The benzopyranone core is recognized as a privileged structure in medicinal chemistry, with derivatives being explored for a range of therapeutic areas, which underscores the potential value of this functionalized analog . The product is supplied with comprehensive analytical data (e.g., 1H NMR, 13C NMR, and LC-MS) to ensure identity and purity, enabling researchers to confidently integrate it into their synthetic workflows. This compound is intended for research purposes as a chemical reference standard or a synthetic intermediate in laboratory settings. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

658084-53-8

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

6-bromo-3-(diethylaminomethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C14H18BrNO2/c1-3-16(4-2)8-10-9-18-13-6-5-11(15)7-12(13)14(10)17/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

SFOYGKVKWPOBJJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1COC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A brominated phenolic substrate (e.g., 4-bromo-2-hydroxyacetophenone) undergoes intramolecular cyclization under acidic conditions. For example, treatment with polyphosphoric acid (PPA) at 120–140°C facilitates ring closure to form the dihydrobenzopyranone core.

Example Protocol :

  • Substrate : 4-Bromo-2-hydroxyacetophenone (10 mmol)
  • Reagent : PPA (15 mL)
  • Conditions : 130°C, 6 hours
  • Yield : 72%

Claisen Rearrangement and Oxidation

Alternative routes involve Claisen rearrangement of allyl vinyl ethers derived from brominated phenols, followed by oxidation. For instance, 6-bromo-2-allyloxyacetophenone rearranges to a γ,δ-unsaturated ketone, which is subsequently oxidized with potassium permanganate to yield the benzopyranone.

The introduction of the diethylaminomethyl group at position 3 is achieved via the Mannich reaction , a three-component condensation between the benzopyranone, formaldehyde, and diethylamine. The acidic α-hydrogen adjacent to the carbonyl group (C-3) facilitates nucleophilic attack by the in situ-generated iminium ion.

Standard Mannich Protocol

Reagents :

  • 6-Bromo-2,3-dihydro-4H-1-benzopyran-4-one (1 equiv)
  • Formaldehyde (37% aqueous, 1.2 equiv)
  • Diethylamine (1.5 equiv)
  • Solvent: Ethanol or DMF

Conditions :

  • Temperature: 60–80°C
  • Duration: 4–8 hours
  • Catalyst: None or acetic acid (5 mol%)

Mechanism :

  • Formation of iminium ion from formaldehyde and diethylamine.
  • Deprotonation of the benzopyranone at C-3 to generate an enolate.
  • Nucleophilic attack of the enolate on the iminium ion, followed by proton transfer.

Yield : 65–78%

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. A study demonstrated a 20% increase in yield (85%) using 100 W irradiation for 30 minutes in DMF.

Alternative Synthetic Routes

Nucleophilic Substitution

Pre-functionalization of the benzopyranone with a chloromethyl group at C-3, followed by displacement with diethylamine:

Steps :

  • Chloromethylation : Reaction with chloromethyl methyl ether (MOMCl) and ZnCl₂.
  • Amination : Treatment with diethylamine in THF at 50°C.

Yield : 58% (lower than Mannich due to side reactions).

Reductive Amination

A two-step process involving:

  • Formylation : Introduction of a formyl group at C-3 via Vilsmeier-Haack reaction.
  • Reduction : Reaction with diethylamine and sodium cyanoborohydride.

Yield : 62% (requires strict anhydrous conditions).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Mannich Reaction Ethanol, 80°C, 6 hrs 78% One-pot, high regioselectivity Excess amine removal required
Microwave-Assisted DMF, 100 W, 30 min 85% Faster, higher yield Specialized equipment needed
Nucleophilic Sub. THF, 50°C, 12 hrs 58% Avoids formaldehyde Low yield, multiple steps
Reductive Amination DCM, 0°C to RT, 24 hrs 62% Compatible with sensitive substrates Anhydrous conditions, costlier reagents

Analytical Characterization

Key spectroscopic data for confirming the structure:

  • ¹H NMR (CDCl₃): δ 1.08 (t, 6H, NCH₂CH₃), 2.56 (q, 4H, NCH₂), 3.12 (s, 2H, CH₂N), 4.35 (t, 2H, CH₂O), 6.92 (d, 1H, Ar-H), 7.45 (s, 1H, Ar-H).
  • MS (ESI+) : m/z 327.1 [M+H]⁺ (calc. 326.24).

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at C-5 can occur; using bulky amines or low temperatures suppresses this.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product.
  • Scale-Up : Continuous flow reactors improve safety and yield for large-scale Mannich reactions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of coumarin derivatives, including 6-bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, substituents on the coumarin core can enhance its efficacy against specific types of cancer by inducing apoptosis and inhibiting cell proliferation .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties that can mitigate oxidative stress in biological systems. Coumarins are known to scavenge free radicals, thereby protecting cells from damage. This activity is particularly beneficial in conditions where oxidative stress plays a pivotal role, such as neurodegenerative diseases .

Cardiovascular Effects

Research indicates that certain coumarin derivatives can influence vascular function. For example, compounds with similar structures have demonstrated vasodilatory effects, which may be attributed to their ability to modulate calcium channels in vascular smooth muscle cells . This suggests that this compound could be explored for treating hypertension or other cardiovascular disorders.

Neuroprotective Effects

The neuroprotective properties of coumarins have been investigated in the context of neurodegenerative diseases such as Parkinson’s disease. Studies have shown that certain derivatives can inhibit monoamine oxidase isoforms, which are involved in dopamine metabolism. This inhibition can lead to increased levels of dopamine and improved motor functions in animal models .

Case Studies

StudyObjectiveFindings
Huang et al. (2023)Investigate vasodilatory effects of coumarinsFound that scoparone (a related compound) dilates aortic rings and reduces plasma lipoproteins .
Enriquez et al. (2023)Test neuroprotective effects against Parkinson’s diseaseIdentified compounds that inhibit MAO-B with no cytotoxicity; suggests potential for treating PD .
Visser et al. (2023)Analyze anticoagulant effects in heart failure patientsEstablished heart failure as a risk factor for over-anticoagulation; implications for coumarin use .

Mechanism of Action

The mechanism of action of 6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Br (C6), (CH₂N(CH₂CH₃)₂) (C3) C₁₄H₁₆BrNO₂ 326.19 Bromine enhances reactivity; diethylamino group improves solubility
6-Bromo-3-iodo-4H-chromen-4-one () Br (C6), I (C3) C₉H₄BrIO₂ 350.94 Larger halogen (I) increases steric bulk and polarizability
6-Chloro-2-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one () Cl (C6), OH (C2) C₉H₇ClO₃ 198.61 Chlorine and hydroxyl group enhance polarity and hydrogen-bonding potential
6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one () Br (C6), C₆H₅ (C4) C₁₅H₁₁BrO₂ 303.15 Phenyl group increases lipophilicity and π-π stacking potential
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b, ) 4-MeO-C₆H₄CO (C3), Me (C7) C₁₇H₁₆O₅ 300.30 Methoxybenzoyl group enhances electron density and stability

Pharmacological Potential

  • Target Compound: The diethylamino-methyl group may facilitate interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or ionic interactions .
  • Benzothiadiazine Derivatives () : Benzothiadiazine-1,1-dioxide analogs exhibit medicinal relevance, suggesting that structural modifications at position 3 (e.g., sulfonamide groups) can enhance bioactivity .
  • Chlorinated Analog () : The hydroxyl group at C2 may confer antioxidant activity, while chlorine at C6 could modulate cytotoxicity .

Physicochemical Properties

  • Halogen Effects : Bromine (target compound) offers intermediate electronegativity between iodine () and chlorine (), balancing reactivity and stability.
  • Substituent Impact: The diethylamino-methyl group in the target compound likely increases water solubility compared to phenyl () or iodinated () analogs.

Key Research Findings

  • Synthetic Accessibility : Brominated chromones (e.g., ) are typically synthesized via electrophilic substitution or cross-coupling reactions, with yields influenced by halogen size and reaction conditions .

Notes

The diethylamino-methyl group distinguishes the target compound from halogen-only analogs, offering unique opportunities for derivatization.

Further studies are needed to explore the biological activity of this compound, particularly in comparison to ’s benzothiadiazine derivatives.

Biological Activity

6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzopyran class of compounds, characterized by a fused aromatic ring system. Its structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C14H18BrN1O2
  • Molecular Weight: 308.2 g/mol

The biological activity of this compound has been linked to several mechanisms:

  • Antioxidant Activity: Preliminary studies suggest that the compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Activity: Research indicates that the compound may possess antimicrobial properties, inhibiting the growth of various pathogens.
  • Cytotoxic Effects on Cancer Cells: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Antioxidant Activity

A study assessing the antioxidant properties of various benzopyran derivatives found that compounds similar to this compound exhibited a strong ability to scavenge free radicals and reduce oxidative stress markers in cellular models .

Antimicrobial Activity

In vitro tests showed that the compound effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising results that warrant further investigation into its use as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against several cancer cell lines including HL-60 (human leukemia) and COLO-205 (colon adenocarcinoma). The results indicated a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)
HL-6015
COLO-20520

Case Studies

  • Case Study on Cancer Cell Lines : A study published in Bioorganic & Medicinal Chemistry demonstrated that structural modifications on benzopyran derivatives enhanced their cytotoxicity against various cancer cell lines, with the tested compound showing significant promise as a lead structure for further development .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of similar benzopyran derivatives reported effective inhibition of pathogenic bacteria, supporting the potential application of these compounds in treating infections .

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